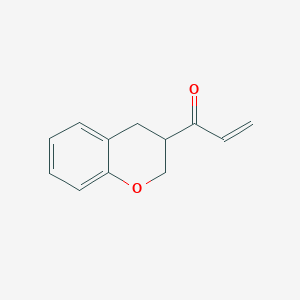![molecular formula C9H12O3 B13601742 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes followed by nucleophilic aromatic substitution. Another method includes electrophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions have also been employed to introduce the hydroxyethyl and methoxy groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol include:
- 4-hydroxyphenethyl alcohol
- 2-methoxyphenol
- 4-ethyl-2-methoxyphenol
Comparison
Compared to these similar compounds, this compound is unique due to the presence of both hydroxyethyl and methoxy groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
BDRRAMWDUCXAKG-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1)O)OC)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)


![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)









![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)
